Neopentyl glycol diacrylate

Catalog No.
S597045
CAS No.
2223-82-7
M.F
C11H16O4
CH2CHCOOCH2C(CH3)2CH2OCOCHCH2
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl glycol diacrylate

CAS Number

2223-82-7

Product Name

Neopentyl glycol diacrylate

IUPAC Name

(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate

Molecular Formula

C11H16O4
CH2CHCOOCH2C(CH3)2CH2OCOCHCH2
C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

MXFQRSUWYYSPOC-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)C=C)COC(=O)C=C

Solubility

Solubility in water: poo

Synonyms

neopentylglycol diacrylate, NPGDA

Canonical SMILES

CC(C)(COC(=O)C=C)COC(=O)C=C

Polymer Synthesis and Material Development:

NPGDA plays a crucial role in the synthesis and modification of polymers for diverse research purposes. Its key functions include:

  • Crosslinking agent: NPGDA links individual polymer chains together, forming a more robust and stable network structure. This is vital in developing materials with desired mechanical properties like strength, rigidity, and resistance to solvents [].
  • Control of polymer properties: By adjusting the amount of NPGDA used, researchers can fine-tune the crosslinking density and consequently influence various material properties like elasticity, thermal stability, and water absorption [].
  • Functionalization: NPGDA can be incorporated into polymers containing specific functional groups, allowing researchers to tailor the material's interaction with light, electricity, or biological molecules [].

These applications of NPGDA span various research fields, including:

  • Development of hydrogels for drug delivery and tissue engineering []
  • Creation of photoresists for microfabrication in electronics and optics []
  • Synthesis of biocompatible polymers for medical devices and implants []

Surface Modification and Functionalization:

NPGDA's ability to form covalent bonds with various materials makes it valuable for surface modification and functionalization in research settings. This is achieved by:

  • Grafting polymers onto surfaces: NPGDA can be used to covalently attach specific polymers onto different surfaces, such as glass, metals, or nanoparticles. This allows researchers to control surface properties like wettability, adhesion, and biocompatibility.
  • Introducing functional groups: By incorporating NPGDA with specific functional groups, researchers can modify surfaces to interact with specific molecules or cells, enabling applications in biosensing, biocatalysis, and cell culture studies.

These surface modification techniques using NPGDA are utilized in various research areas:

  • Development of biosensors for disease detection and environmental monitoring
  • Modification of cell culture surfaces to study cell behavior and adhesion
  • Functionalization of nanoparticles for targeted drug delivery and imaging

Neopentyl glycol diacrylate is a di-functional acrylic monomer characterized by its two acrylate groups, which are capable of undergoing radical polymerization. Its chemical structure comprises a neopentyl glycol core, which provides a central spacer between the acrylate groups, enhancing the flexibility and rigidity of the resulting polymers. The presence of two methyl groups attached to the central carbon atom introduces steric hindrance, affecting the reactivity of the acrylate groups and the properties of the final polymer .

NPGDA can be harmful if inhaled, ingested, or absorbed through the skin []. It can cause skin irritation, allergic skin reactions, and serious eye irritation. Here are some safety points to consider:

  • Acute Toxicity: While data on acute toxicity is limited, NPGDA is not expected to be acutely toxic through oral, dermal, or inhalation exposure based on available information [].
  • Skin Sensitization: NPGDA can cause skin sensitization, leading to allergic reactions upon repeated exposure [].
  • Personal Protective Equipment: It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling NPGDA [].

The primary chemical reaction involving neopentyl glycol diacrylate is free radical polymerization. This process is initiated by an initiator that decomposes to form free radicals, which then react with the double bonds of the acrylate groups. The simplified reaction can be represented as follows:

text
Initiator -> RadicalsRadicals + Neopentyl Glycol Diacrylate -> New Radicals (propagation)New Radicals + Neopentyl Glycol Diacrylate -> Polymer Chain Growth

Under extreme conditions, such as high heat or strong acids or bases, neopentyl glycol diacrylate may decompose, potentially releasing harmful fumes or breaking down into smaller molecules .

The synthesis of neopentyl glycol diacrylate typically involves the esterification of acrylic acid with neopentyl glycol in the presence of an acid catalyst. While specific detailed methods are not extensively documented in literature, this general approach is common for producing diacrylate esters .

Neopentyl glycol diacrylate is widely used in various applications due to its ability to form durable polymers through radical polymerization. Key applications include:

  • Coatings: Used in protective coatings due to its durability and resistance.
  • Inks: Employed in printing inks for enhanced adhesion and gloss.
  • Adhesives: Utilized in adhesives that require rapid curing under ultraviolet light .

Interaction studies on neopentyl glycol diacrylate focus primarily on its reactivity with other monomers and additives during polymerization processes. Its steric hindrance affects how it interacts with other compounds, influencing polymer properties such as flexibility, strength, and curing speed. Additionally, safety studies indicate that it can cause skin sensitization and irritation upon contact .

Neopentyl glycol diacrylate shares similarities with several other compounds in terms of structure and functionality. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Dimethylolpropane diacrylateContains two acrylate groups like neopentyl glycol diacrylateOften used in coatings but less sterically hindered
2-Hydroxyethyl acrylateA single acrylate group with hydroxyl functionalityMore hydrophilic than neopentyl glycol diacrylate
Trimethylolpropane triacrylateThree acrylate groupsHigher functionality leading to more cross-linking
Ethylene glycol dimethacrylateSimilar structure but contains methacrylate groupsDifferent reactivity due to methacrylate nature

Neopentyl glycol diacrylate's unique steric hindrance from its methyl groups distinguishes it from these compounds, impacting its reactivity and application in specific formulations .

Physical Description

Liquid
LIQUID.

Color/Form

Colorless liquid

XLogP3

2.4

Boiling Point

at 0.13kPa: 96 °C

Flash Point

115 °C c.c.

Vapor Density

7.3 (Air = 1)
Relative vapor density (air = 1): 7.3

Density

1.031 g/cu cm at 25 °C
Relative density (water = 1): 1.0

LogP

log Kow = 2.48 (est)

Melting Point

6 °C

UNII

0OHU17DNNU

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

0.03 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 4

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2223-82-7

Wikipedia

2,2-dimethyltrimethylene acrylate

Methods of Manufacturing

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
Acrylates can be prepared by ... dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkene nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/
ESTERIFICATION OF NEOPENTYL GLYCOL WITH ACRYLIC ACID

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester: ACTIVE
... Hydroquinone or monomethyl ether hydroquinone are added to acrylic monomers to stabilize them ... . /Acrylic ester monomers/

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
Retention times for acrylates were measured with 2 different columns (C18 corasil and C8 lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain the partition coefficients of acrylates between 1-octanol and water (log p). /Acrylates/

Storage Conditions

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Dates

Modify: 2023-08-15

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